molecular formula C14H17N3O4S2 B5503718 2-methyl-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide

2-methyl-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide

Cat. No.: B5503718
M. Wt: 355.4 g/mol
InChI Key: GSBIREZBVIQUQN-UHFFFAOYSA-N
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Description

2-methyl-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide is a useful research compound. Its molecular formula is C14H17N3O4S2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.06604838 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Synthesis

Studies have explored the reactivity of related chemical structures, leading to the development of novel compounds with potential applications in medicinal chemistry and materials science. For instance, reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases have been studied, highlighting the chemical versatility and potential for creating new molecules with varied biological activities (Remizov, Pevzner, & Petrov, 2019). Another study involved the synthesis of tetrahydrobenzo[b]thiophene derivatives, demonstrating the compound's role in generating new chemical entities through microwave irradiation, offering efficient pathways for pharmaceutical development (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Molecular Structure Analysis

The molecular structure in the solid state and in solution of similar compounds has been analyzed using techniques like X-Ray diffraction and NMR, providing insights into the structural basis for the reactivity and properties of these compounds. For example, the structure of nifurtimox and its analogs were solved, offering a foundation for understanding molecular interactions and designing new drugs with optimized properties (Foces-Foces, Cano, Claramunt, Fruchier, & Elguero, 2010).

Biological Activity Exploration

Research has also focused on evaluating the biological activities of related compounds, such as their genotoxic effects on human cells, which is crucial for assessing their safety and therapeutic potential. The genotoxic effects of 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human lymphocytes were investigated, demonstrating its potential for safe drug development (Avuloglu-Yilmaz, Yüzbaşıoğlu, Özçelik, Ersan, & Ünal, 2017).

Catalyst Development

Some derivatives have been applied as catalysts in chemical synthesis, illustrating the compound's utility in facilitating various chemical reactions. This application is exemplified by the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst for synthesizing pyran derivatives in aqueous media, showcasing its efficiency and alignment with green chemistry principles (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi-Zare, 2015).

Properties

IUPAC Name

2-methyl-1,1-dioxo-N-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1,2,6-thiadiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-17-12(14(18)15-9-10-4-2-6-21-10)8-11(16-23(17,19)20)13-5-3-7-22-13/h3,5,7-8,10H,2,4,6,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBIREZBVIQUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=NS1(=O)=O)C2=CC=CS2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.